molecular formula C11H14N4O B1530607 2-(Tetrahydro-2H-pyran-4-yl)pyrazolo[1,5-a]pyrimidin-6-amine CAS No. 1478676-26-4

2-(Tetrahydro-2H-pyran-4-yl)pyrazolo[1,5-a]pyrimidin-6-amine

Cat. No.: B1530607
CAS No.: 1478676-26-4
M. Wt: 218.26 g/mol
InChI Key: HMEVSUGZFSUMTR-UHFFFAOYSA-N
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Description

2-(Tetrahydro-2H-pyran-4-yl)pyrazolo[1,5-a]pyrimidin-6-amine (CAS 1478676-26-4) is a high-value chemical scaffold in medicinal chemistry and drug discovery research. This compound features a pyrazolo[1,5-a]pyrimidine core, a privileged structure known for its versatile protein kinase inhibitor (PKI) activity, playing a critical role in targeted cancer therapy . The structure is a key intermediate for developing therapeutics in multiple disease areas. This compound serves as a critical building block for the research and development of potent and selective Dipeptidyl Peptidase-4 (DPP-4) inhibitors, a major class of therapeutics for Type 2 Diabetes Mellitus . Structural analogs based on this core have demonstrated excellent inhibitory activity (IC50 values in the nanomolar range) and high selectivity over related enzymes like DPP-8 and DPP-9 . Furthermore, the pyrazolo[1,5-a]pyrimidine scaffold is actively investigated for its potential to inhibit a wide range of kinases, including CK2, EGFR, B-Raf, and CDKs, which are implicated in cancers such as non-small cell lung cancer (NSCLC) and melanoma . Its mechanism of action typically involves functioning as an ATP-competitive inhibitor, disrupting the aberrant signaling pathways that drive oncogenesis . Researchers will find this compound particularly useful as a precursor in structural optimization studies. The molecule's rigid, planar fused ring system is highly amenable to chemical modifications, allowing for fine-tuning of electronic properties, lipophilicity, and binding affinity to specific biological targets through hydrogen bonding, hydrophobic interactions, and π–π stacking . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes. It must be handled by technically qualified individuals in a controlled laboratory setting.

Properties

IUPAC Name

2-(oxan-4-yl)pyrazolo[1,5-a]pyrimidin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O/c12-9-6-13-11-5-10(14-15(11)7-9)8-1-3-16-4-2-8/h5-8H,1-4,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMEVSUGZFSUMTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2=NN3C=C(C=NC3=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

N-Propargylation Optimization

A detailed study optimized the N-propargylation of pyrazolo[1,5-a]pyrimidin-7-ol derivatives using various solvents and bases. The best yield of N-propargylated product was achieved using potassium carbonate in 1,4-dioxane at 60 °C, reaching up to 65% isolated yield (Table 1).

Entry Solvent Base Temperature N-Propargylated Product Yield (%) O-Propargylated Product Yield (%)
1 DMF K₂CO₃ Room Temp 20 15
2 DMF K₂CO₃ 60 °C 20 75
7 1,4-Dioxane K₂CO₃ 60 °C 65 30
10 Acetone K₂CO₃ 50 °C 40 58

Table 1: Optimization of N-propargylation reaction conditions for pyrazolo[1,5-a]pyrimidin-7-ol derivatives

Synthesis of N-Propargylated Pyrazolo[1,5-a]pyrimidinones

Using the optimized conditions, a library of N-propargylated pyrazolo[1,5-a]pyrimidinones was synthesized from various substituted pyrazolopyrimidin-7-ol substrates, yielding products suitable for further click chemistry reactions.

Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry)

The N-propargylated intermediates were reacted with azido-glycosides (or azido tetrahydropyran derivatives) under copper(I)-catalyzed conditions to form triazole-linked conjugates. Typical conditions involved CuSO₄·5H₂O and sodium ascorbate as catalysts in t-butanol/water (1:1) at 50 °C, with microwave irradiation enhancing reaction rates and yields.

Reaction Parameter Condition
Catalyst CuSO₄·5H₂O + Sodium Ascorbate
Solvent t-BuOH:H₂O (1:1)
Temperature 50 °C
Time 6 hours (thermal) or shorter under microwave
Yield 80–90% isolated yield

This method efficiently produces triazole bridged N-glycosides of pyrazolo[1,5-a]pyrimidinones, which include derivatives structurally related to 2-(Tetrahydro-2H-pyran-4-yl)pyrazolo[1,5-a]pyrimidin-6-amine.

Summary of Key Findings and Reaction Pathways

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Condensation β-Keto esters + 3-amino pyrazole Variable Forms pyrazolo[1,5-a]pyrimidine core
2 N-Propargylation Propargyl bromide, K₂CO₃, 1,4-dioxane, 60 °C Up to 65 Optimized for N-propargylation over O-propargylation
3 Click Chemistry Azido-glycoside, CuSO₄·5H₂O, sodium ascorbate, t-BuOH/H₂O, 50 °C 80–90 Microwave-assisted for improved yield and time
4 Amination Nucleophilic substitution or Pd-catalyzed amination Variable Introduces 6-amine functionality

Research Implications

  • The optimized N-propargylation conditions enable selective functionalization of pyrazolo[1,5-a]pyrimidine derivatives, critical for further conjugation.
  • Copper-catalyzed azide-alkyne cycloaddition is a robust, high-yielding method to attach tetrahydropyran or glycoside moieties, enhancing biological properties.
  • These synthetic routes facilitate the generation of diverse libraries of compounds, including this compound and related analogs with potential anticancer activity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophilic substitution reactions may involve halides or other good leaving groups.

  • Addition: Electrophilic addition reactions can be facilitated by strong acids or Lewis acids.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

Janus Kinase Inhibition

Janus kinases (JAKs) play a critical role in the signaling pathways of several cytokines and growth factors. Inhibitors of JAKs have emerged as promising therapeutic agents for autoimmune diseases and certain cancers:

  • Mechanism of Action : The compound exhibits inhibitory activity against JAK kinases, which are implicated in the pathogenesis of autoimmune diseases like rheumatoid arthritis and inflammatory bowel disease. By blocking these kinases, the compound may reduce inflammation and modulate immune responses .
  • Therapeutic Potential : Research indicates that pyrazolo[1,5-a]pyrimidine derivatives can effectively manage conditions associated with JAK dysregulation. This positions 2-(Tetrahydro-2H-pyran-4-yl)pyrazolo[1,5-a]pyrimidin-6-amine as a candidate for further development in treating autoimmune disorders .

Cancer Treatment

The compound has also been explored for its anticancer properties:

  • Trk Kinase Inhibition : Recent studies have identified related pyrazolo[1,5-a]pyrimidine derivatives as inhibitors of Trk kinases, which are involved in various cancers. This suggests that this compound could be effective against tumors that express these kinases .
  • Case Studies : Clinical trials are underway to evaluate the efficacy of similar compounds in oncology settings. For instance, compounds targeting Trk kinases have shown promise in preclinical models of neuroblastoma and other malignancies .

Table 1: Comparison of Pyrazolo[1,5-a]pyrimidine Derivatives

Compound NameJAK InhibitionTrk Kinase ActivityTarget Diseases
This compoundYesPotentialAutoimmune diseases
Related Compound AYesYesCancer
Related Compound BNoYesCancer

Mechanism of Action

The mechanism by which 2-(Tetrahydro-2H-pyran-4-yl)pyrazolo[1,5-a]pyrimidin-6-amine exerts its effects involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Key Pyrazolo[1,5-a]pyrimidine Derivatives and Their Properties

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Findings References
2-(Tetrahydro-2H-pyran-4-yl)pyrazolo[1,5-a]pyrimidin-6-amine Tetrahydro-2H-pyran-4-yl at C2; NH₂ at C6 218.26 Improved solubility due to pyran oxygen; used in preclinical R&D
N-[2-(4-Morpholinyl)ethyl]-5-propyl-6-{[2′-(2H-tetrazol-5-yl)-4-biphenylyl]methyl}pyrazolo[1,5-a]pyrimidin-7-amine Morpholinyl ethyl chain; tetrazole biphenyl at C6 525.61* Potential kinase inhibitor activity; tetrazole enhances metabolic stability
6-Bromo-3-(1-methylpyrazol-4-yl)-5-[(3R)-piperidin-3-yl]pyrazolo[1,5-a]pyrimidin-7-amine Bromo at C6; piperidinyl at C5 375.23 Bromine substituent may facilitate radiolabeling; piperidine improves CNS penetration
5-Methyl-2-(4-methylphenyl)-7,8-dihydro-6H-cyclopenta[g]pyrazolo[1,5-a]pyrimidine Cyclopenta-fused ring; p-methylphenyl at C2 293.36 Rigid bicyclic structure enhances binding affinity; C-H⋯N hydrogen bonding observed
[18F]3: (3-Cyano-7-(2-[18F]fluoroethylamino)pyrazolo[1,5-a]-pyrimidin-5-yl)methyl acetate 18F-labeled; ester group at C5 ~290* High tumor uptake in S180 murine models; ester improves lipophilicity

*Estimated based on molecular formula.

Key Observations :

Solubility and Pharmacokinetics: The tetrahydro-2H-pyran group in the target compound enhances solubility compared to non-polar substituents (e.g., p-methylphenyl in cyclopenta derivatives) . However, fluorinated derivatives like [18F]3 exhibit higher lipophilicity, favoring blood-brain barrier penetration . Morpholine- and piperidine-containing analogues (e.g., compounds in ) demonstrate improved metabolic stability and tissue distribution due to their nitrogen-rich heterocycles.

Biological Activity: Anticancer Potential: Pyrazolo[1,5-a]pyrimidines with bulky aryl groups (e.g., tetrazole biphenyl in ) show kinase inhibitory activity, while 2-(dichloromethyl)pyrazolo[1,5-a][1,3,5]triazines (structurally related via pyrazole-amine cyclization) exhibit selective cytotoxicity in cancer cell lines . Diagnostic Applications: 18F-labeled derivatives ([18F]3, [18F]4) display tumor-specific uptake in preclinical models, with ester and hydroxyl groups optimizing clearance rates .

Structural Flexibility vs. Rigidity :

  • Fused-ring systems (e.g., cyclopenta[g]pyrazolo[1,5-a]pyrimidines) adopt planar conformations, facilitating π-π stacking in target binding pockets . In contrast, the pyran ring in the target compound introduces stereoelectronic effects that may modulate receptor interactions.

Biological Activity

The compound 2-(Tetrahydro-2H-pyran-4-yl)pyrazolo[1,5-a]pyrimidin-6-amine belongs to a class of pyrazolo[1,5-a]pyrimidine derivatives, which have garnered attention due to their diverse biological activities. These compounds are primarily investigated for their potential therapeutic applications in oncology and neurology, particularly as kinase inhibitors and anti-cancer agents.

Chemical Structure and Properties

The structural formula of this compound is characterized by the presence of a tetrahydropyran ring fused to a pyrazolo[1,5-a]pyrimidine core. This unique combination may enhance its bioactivity through improved binding interactions with biological targets.

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrazolo[1,5-a]pyrimidine derivatives. For instance, compounds exhibiting similar structures have shown selective cytotoxicity against various cancer cell lines. A notable study demonstrated that specific analogs induced apoptosis in multiple myeloma (MM) and pancreatic ductal adenocarcinoma (PDAC) xenograft models without significant hepatotoxicity, suggesting a favorable therapeutic index for further development .

CompoundCell LineIC50 (µM)Mechanism of Action
RB-07-16MM28.8Induces apoptosis
RB-07-16PDAC124.6Inhibits prenylation

Kinase Inhibition

The compound has been identified as a potential inhibitor of various kinases, including the adaptor associated kinase 1 (AAK1). AAK1 plays a critical role in receptor-mediated endocytosis and synaptic vesicle recycling. Inhibition of AAK1 by pyrazolo[1,5-a]pyrimidine derivatives may lead to altered cellular signaling pathways, contributing to their antitumor effects .

Antiviral Activity

Emerging research indicates that certain pyrazolo[1,5-a]pyrimidine derivatives exhibit antiviral properties against β-coronaviruses. For example, modifications to the core structure have resulted in compounds with significant inhibitory effects on viral replication processes . The mechanism appears to involve direct interaction with viral proteins, thereby preventing their function.

Case Study 1: Antitumor Efficacy

In a preclinical study involving xenograft models of MM and PDAC treated with RB-07-16, researchers noted a significant reduction in tumor volume compared to controls. The study underscored the compound's ability to selectively target cancer cells while sparing normal tissues .

Case Study 2: Viral Inhibition

Another investigation focused on the antiviral efficacy of modified pyrazolo[1,5-a]pyrimidines against SARS-CoV2. The lead compound demonstrated over 80% inhibition of viral protease activity, indicating its potential as a therapeutic agent during viral outbreaks .

Q & A

Q. What are the established synthetic methodologies for preparing 2-(Tetrahydro-2H-pyran-4-yl)pyrazolo[1,5-a]pyrimidin-6-amine, and how can reaction yields be optimized?

Methodology:

  • Step 1: Condense aminopyrazole precursors (e.g., 5-aminopyrazoles) with dielectrophilic reagents (e.g., β-diketones or β-ketoesters) in refluxing pyridine or ethanol. For example, achieved 70% yield via 5-hour reflux in pyridine .
  • Step 2: Optimize solvent choice (e.g., DMF dimethylacetal for improved solubility, as in ) and reaction time (5–6 hours typically). Monitor progress using thin-layer chromatography (TLC) .
  • Step 3: Purify via recrystallization (ethanol or dioxane) or column chromatography. Yields can reach 62–70% under optimized conditions .

Q. Table 1: Synthetic Approaches

PrecursorsConditionsYieldPurification MethodReference
Aminopyrazole + ElectrophilePyridine, reflux (5 h)70%Dioxane recrystallization
2-Acetylpyridine derivativesDMF dimethylacetal, multi-step62–68%Ethanol recrystallization

Q. How should researchers characterize the structural integrity of this compound using spectroscopic methods?

Methodology:

  • IR Spectroscopy: Identify primary amine stretches (~3400 cm⁻¹) and aromatic C-H bends (700–900 cm⁻¹) .
  • 1H NMR: Analyze splitting patterns: pyranyl protons (δ 3.5–4.5 ppm, multiplet), pyrimidine protons (δ 8.0–9.0 ppm, doublets) .
  • 13C NMR: Confirm carbon skeleton (e.g., pyranyl carbons at δ 60–70 ppm, pyrimidine carbons at δ 150–160 ppm) .
  • Mass Spectrometry (MS): Validate molecular ion peaks (e.g., [M+H]+) and compare with theoretical values .

Advanced Research Questions

Q. What computational strategies can predict optimal reaction pathways for synthesizing novel pyrazolo[1,5-a]pyrimidine derivatives?

Methodology:

  • Quantum Chemical Calculations: Use density functional theory (DFT) to model transition states and energy barriers (e.g., Gaussian or ORCA software) .
  • Reaction Path Search: Apply ICReDD’s computational workflow () to screen solvents, temperatures, and catalysts. Validate with experimental data (e.g., ’s multi-step protocol) .
  • Machine Learning: Train models on existing reaction datasets to predict yields and side products .

Q. How can conflicting spectroscopic data (e.g., NMR splitting patterns) be resolved during structural elucidation?

Methodology:

  • Step 1: Verify sample purity via HPLC or GC-MS to rule out impurities .
  • Step 2: Perform 2D NMR (COSY, HSQC) to resolve overlapping signals and assign protons/carbons unambiguously .
  • Step 3: Compare with crystallographic data (e.g., ’s X-ray diffraction) to confirm bond lengths and angles .
  • Step 4: Use deuterated solvents (e.g., DMSO-d6) to minimize splitting artifacts .

Q. What methodologies are employed in structure-activity relationship (SAR) studies to evaluate the biological potential of pyrazolo[1,5-a]pyrimidine analogs?

Methodology:

  • Step 1: Synthesize derivatives with varied substituents (e.g., ’s piperazine group) to modulate lipophilicity or hydrogen bonding .
  • Step 2: Test in vitro bioactivity (e.g., enzyme inhibition assays in ) and correlate with structural features using QSAR models .
  • Step 3: Perform molecular docking (e.g., AutoDock Vina) to predict binding modes with target proteins (e.g., kinases or receptors) .

Q. Table 2: Key Functional Modifications for SAR Studies

SubstituentBiological ImpactReference
Piperazine groupEnhanced solubility and target binding
Trifluoromethyl groupIncreased metabolic stability
Azo linkagesTunable electronic properties

Q. How can researchers address discrepancies in melting point data across synthetic batches?

Methodology:

  • Step 1: Ensure consistent purification (e.g., recrystallization from the same solvent, as in ) .
  • Step 2: Analyze polymorphic forms via X-ray powder diffraction (XRPD) .
  • Step 3: Use differential scanning calorimetry (DSC) to identify metastable phases .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
2-(Tetrahydro-2H-pyran-4-yl)pyrazolo[1,5-a]pyrimidin-6-amine
Reactant of Route 2
2-(Tetrahydro-2H-pyran-4-yl)pyrazolo[1,5-a]pyrimidin-6-amine

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